molecular formula C20H20N2O3S B2430061 N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862741-57-9

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2430061
CAS No.: 862741-57-9
M. Wt: 368.45
InChI Key: YAYFDLROOCIMDS-UHFFFAOYSA-N
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Description

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a complex organic compound that features an oxazole ring substituted with an allyl group, an o-tolyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves the cyclization of N-allyl-2-bromoanilines with tosyl chloride under basic conditions. The reaction is often catalyzed by palladium complexes, which facilitate the formation of the oxazole ring through a series of nucleophilic substitutions and eliminations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which can be easily modified through substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties. Additionally, the combination of the allyl and o-tolyl groups provides a distinct steric and electronic environment that can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)16-11-9-14(2)10-12-16)22-18(25-19)17-8-6-5-7-15(17)3/h4-12,21H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYFDLROOCIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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